REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[O:13]1[C:17]2([CH2:22][CH2:21][CH:20]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:19][CH2:18]2)[O:16][CH2:15][CH2:14]1.Cl[C:29]([O:31][CH2:32][CH3:33])=[O:30]>O1CCCC1>[O:13]1[C:17]2([CH2:22][CH2:21][C:20]([C:29]([O:31][CH2:32][CH3:33])=[O:30])([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:19][CH2:18]2)[O:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
16 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
311 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
44.8 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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O1CCOC12CCC(CC2)C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
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Smiles
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ClC(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred for 30 minutes at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring at −78° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
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Details
|
the reaction was warmed to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NH4Cl
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Type
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ADDITION
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Details
|
diluted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by regular phase flash column chromatography (Analogix, 0-65% hexanes/ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1CCOC12CCC(CC2)(C(=O)OCC)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |